(3-Chlorophenyl)(4-methoxyphenyl)methanol
Overview
Description
(3-Chlorophenyl)(4-methoxyphenyl)methanol, also known as 3-chloro-4-methoxybenzyl alcohol, is an aromatic alcohol compound with a molecular formula of C9H10ClO2. It is a colorless liquid with a sweet, pungent odor. This compound has been studied for its various applications in scientific research and its potential uses in laboratory experiments.
Scientific Research Applications
(3-Chlorophenyl)(4-methoxyphenyl)methanol has been studied for its various applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, such as (3-Chlorophenyl)(4-methoxyphenyl)methanolethoxybenzyl chloride and (3-Chlorophenyl)(4-methoxyphenyl)methanolethoxybenzyl bromide. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antineoplastic agents.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-methoxyphenyl)methanol is not completely understood. However, it is believed to act as a proton acceptor, with its electron-withdrawing chlorine atom acting as a catalyst for the reaction. This allows for the formation of a variety of different products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to possess antifungal and anti-inflammatory properties in laboratory experiments. In addition, it has been shown to possess antineoplastic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Chlorophenyl)(4-methoxyphenyl)methanol in laboratory experiments include its low cost, ease of synthesis, and its versatility in the synthesis of a variety of organic compounds. However, it should be noted that this compound is highly toxic and should be handled with extreme caution. In addition, the reaction conditions for its synthesis must be carefully controlled in order to obtain the desired product.
Future Directions
The potential future directions for (3-Chlorophenyl)(4-methoxyphenyl)methanol include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research into its mechanism of action and its potential uses in laboratory experiments should be conducted. Finally, its potential applications in the synthesis of novel materials should also be explored.
properties
IUPAC Name |
(3-chlorophenyl)-(4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBNIDRDBLRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262039 | |
Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13395-66-9 | |
Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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